Glycine, 4-methylbenzenesulfonate
CAS No.: 4571-30-6
Cat. No.: VC14315849
Molecular Formula: C9H13NO5S
Molecular Weight: 247.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4571-30-6 |
---|---|
Molecular Formula | C9H13NO5S |
Molecular Weight | 247.27 g/mol |
IUPAC Name | 2-aminoacetic acid;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C7H8O3S.C2H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2(4)5/h2-5H,1H3,(H,8,9,10);1,3H2,(H,4,5) |
Standard InChI Key | REKJMSPJAIXEQJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Glycine, 4-methylbenzenesulfonate is a 1:1 molar salt with the molecular formula C₁₆H₁₉NO₅S and a molecular weight of 337.39 g/mol . The structure comprises a glycine benzyl ester cation and a p-toluenesulfonate (tosylate) anion (Fig. 1). Key identifiers include:
Property | Value |
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CAS Registry Number | 1738-76-7 |
IUPAC Name | 4-Methylbenzene-1-sulfonic acid; benzyl 2-aminoacetate |
Synonyms | Glycine benzyl ester tosylate; H-Gly-OBzl·TosOH |
Melting Point | 132–133°C |
Solubility | Miscible in methanol; sparingly soluble in water |
The crystalline structure is stabilized by hydrogen bonding between the sulfonate group and the amino moiety, as confirmed by X-ray diffraction studies .
Synthesis and Industrial Preparation
Conventional Synthesis Routes
The compound is typically synthesized via esterification of glycine with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. A patented method (CN105503665A) optimizes this process by:
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Dehydrating p-toluenesulfonic acid monohydrate with toluene under reflux .
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Adding glycine and benzyl alcohol to the anhydrous mixture.
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Continuously removing water via a Dean-Stark apparatus to drive the reaction to completion .
This method achieves a yield of 85–88% and purity ≥95%, avoiding toxic solvents like benzene .
Alternative Approaches
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Solid-Phase Synthesis: Used for derivatives in peptide chemistry, leveraging the tosyl group’s stability .
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Microwave-Assisted Reactions: Reduce reaction times from hours to minutes for laboratory-scale production .
Physicochemical Properties
Thermal and Spectral Data
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Spectroscopic Signatures:
Applications in Industry and Research
Food Additives
Approved as an antioxidant (E number pending) in lipid-rich foods, where it inhibits rancidity by chelating metal ions .
Organic Chemistry
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Tosylating Agent: Transfers the tosyl group to alcohols or amines in nucleophilic substitutions .
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Ionic Liquid Precursor: Forms low-melting-point salts with quaternary ammonium cations .
Analytical Methods
Quality Control
Advanced Characterization
Environmental Impact and Biodegradability
Ecotoxicity
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Aquatic Toxicity: EC₅₀ (Daphnia magna) = 12 mg/L (moderately toxic) .
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Biodegradation: Undergoes microbial degradation via desulfonation pathways within 28 days .
Future Research Directions
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